molecular formula C8H3Cl2F3O B061835 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde CAS No. 186517-27-1

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B061835
CAS No.: 186517-27-1
M. Wt: 243.01 g/mol
InChI Key: QCYGNWQELPOXBL-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichlorobenzaldehyde with trifluoromethyl iodide in the presence of a catalyst such as copper powder . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde often involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)benzaldehyde
  • 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde
  • 2,3-Dichloro-6-(difluoromethyl)benzaldehyde

Uniqueness

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGNWQELPOXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590660
Record name 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186517-27-1
Record name 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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